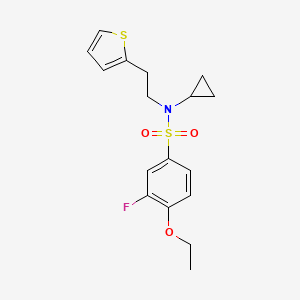

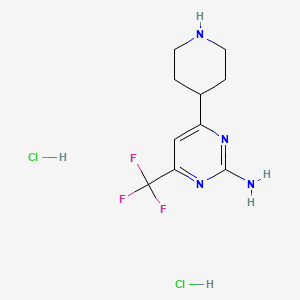

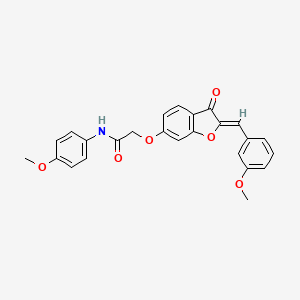

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea" is a derivative of urea with potential biological activity. Although the exact compound is not described in the provided papers, similar compounds with urea derivatives have been synthesized and evaluated for their biological activities, particularly as anticancer agents. These compounds are characterized by the presence of azole rings, such as triazolyl or oxadiazolyl groups, which are known for their pharmacological importance.

Synthesis Analysis

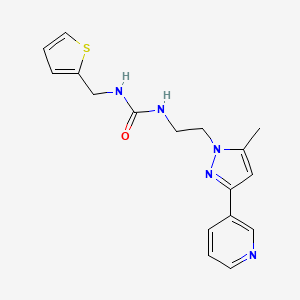

The synthesis of related urea derivatives typically involves the reaction of azole intermediates with isocyanates or acyl chlorides to form the final urea compound. For example, in the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, a structure-based design was employed, leading to compounds with potent activity against chronic myeloid leukemia (CML) . Similarly, novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives were synthesized by reacting substituted phenyl thiazoles with isocyanates . These methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of azole rings in the structure contributes to the compound's ability to interact with biological targets. For instance, the crystal structure of similar compounds has been determined using X-ray diffraction, which provides insights into the compound's geometry and potential binding modes . The molecular structure of the compound would likely exhibit similar characteristics that are essential for its biological activity.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions based on their functional groups. The azole rings can participate in nucleophilic substitution reactions, while the urea moiety can engage in hydrogen bonding, which is significant for the compound's biological interactions. The synthesis papers do not detail specific reactions for the compound , but the reactions of similar compounds suggest a range of possible chemical behaviors .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the azole rings and the urea moiety can affect these properties. Although the exact properties of "1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea" are not provided, related compounds have been characterized by elemental analysis and NMR, which are standard techniques for determining these properties .

Applications De Recherche Scientifique

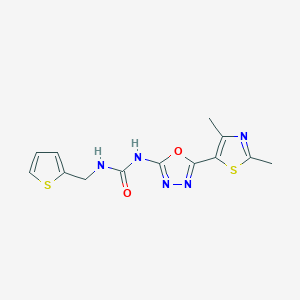

Antibacterial and Antimicrobial Activity

Research has demonstrated that certain 1,3,4-oxadiazole derivatives, closely related to the specified chemical structure, exhibit significant antibacterial and antimicrobial properties. For instance, a study on novel 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles showed these compounds possess marked antibacterial activity against various microorganisms, highlighting their potential as antibacterial agents (Patel, Mahajan, & Chikhalia, 2010). Similarly, research on substituted quinazolines with an oxadiazole moiety indicated a broad-spectrum activity against several bacteria, suggesting these compounds could serve as templates for developing new antimicrobial agents (Buha et al., 2012).

Antioxidant Activity

Oxadiazole derivatives have also been explored for their antioxidant properties. A study involving the synthesis and evaluation of antioxidant activity of some oxadiazole-derivatives showed these compounds could be potential candidates for treating oxidative stress-related diseases (George et al., 2010).

Anticancer and Antileishmanial Activity

Moreover, 1,3,4-oxadiazole and thiadiazole derivatives have been investigated for their anticancer and antileishmanial activities. A particular study on 4-amino-1,2,4-triazole derivatives, similar in structure to the compound , revealed significant antileishmanial activity, underscoring the potential of such compounds in developing treatments against Leishmania infections (Süleymanoğlu et al., 2017). Another research effort focused on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives found that these compounds exhibited potent activity against chronic myeloid leukemia (CML) cell lines, indicating their potential as anticancer agents (Li et al., 2019).

Propriétés

IUPAC Name |

1-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S2/c1-7-10(22-8(2)15-7)11-17-18-13(20-11)16-12(19)14-6-9-4-3-5-21-9/h3-5H,6H2,1-2H3,(H2,14,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIRSHXDTMQARE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)

![5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2524465.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)